![molecular formula C13H21NO3 B592347 Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363381-22-9](/img/structure/B592347.png)
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1363381-22-9) is a spirocyclic compound with a bicyclic framework consisting of a three-membered and a five-membered ring sharing a common atom. Its molecular formula is C₁₃H₂₁NO₃, and it has a molecular weight of 239.31 g/mol . This compound is primarily used as an intermediate in pharmaceutical synthesis, requiring storage at 2–8°C due to its sensitivity to moisture and heat .
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPHQZPEYFYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-22-9 | |
Record name | 2-Azaspiro[3.5]nonan-7-one, NBOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
First Cyclization: Formation of the Intermediate
The initial step involves reacting bis(2-chloroethyl) ether (compound 1) with cyanoacetaldehyde diethyl acetal (compound 2) in N,N-dimethylformamide (DMF) under phase-transfer catalysis. Key parameters include:
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Catalyst System : Tetrabutylammonium bromide (TBAB) and potassium iodide (KI) in a molar ratio of 1.00:0.05–0.15 relative to compound 1.
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Acid-Binding Agent : Anhydrous potassium carbonate to mitigate side reactions from liberated hydrogen halides.
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Reaction Conditions : 70–100°C for 10–24 hours, yielding the intermediate compound 3 (4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile) with a reported yield of 56.3–82.6%.
Mechanistic Insight : The phase-transfer catalyst facilitates nucleophilic substitution by stabilizing the transition state, while KI enhances the leaving-group ability of chloride via a Finkelstein-like mechanism.
Second Cyclization: Reduction and Ring Closure
The intermediate undergoes reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at –10°C. This step achieves simultaneous nitrile reduction to an amine and cyclization to form 7-oxo-2-azaspiro[3.5]nonane.
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Critical Parameters :
Process Optimization and Scalability
Key Challenges and Solutions
Scalability Metrics
Parameter | Range/Value | Impact on Yield/Purity |
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DMF Volume | 720–1600 mL | Lower volumes improve mixing |
LiAlH₄ Equivalents | 1.0–1.2 | Excess increases side products |
Boc₂O Equivalents | 1.2–1.5 | Ensures complete protection |
Neutral Alumina Column | 35–45 μm particle size | Enhances final purity to >95% |
Comparative Analysis of Alternative Routes
Prior Art Limitations
Earlier routes suffered from low yields (38%) due to:
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is utilized in the development of diaminopyrimidines, which are potent inhibitors of epidermal growth factor receptor (EGFR) and have applications in cancer treatment .
Industry: In the industrial sector, this compound serves as an intermediate in the production of various chemicals and materials, contributing to the development of new products and technologies .
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in the development of EGFR inhibitors, the compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation . The pathways involved include signal transduction pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Variations in Spiro Ring Systems
Spirocyclic compounds differ in ring size, heteroatom placement, and substituents, which directly influence their physicochemical properties and applications. Key analogs include:
tert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1319716-42-1)
- Structure : Features a [4.4] spiro system (four- and four-membered rings) instead of [3.5].
- Molecular Weight : 239.31 g/mol (same as the target compound).
- Synthesis : Produced via amidation and reduction steps with a 40% yield .
- Implications : Larger spiro systems may exhibit reduced ring strain but lower synthetic efficiency due to steric hindrance .
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1839060-95-5)
Functional Group Modifications
Substituents on the spiro framework dramatically alter reactivity and applications:
tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Structure : Incorporates a benzoyl group and an additional nitrogen (diazaspiro).
- Synthesis Yield : 75% via benzoylation of the parent spiroamine .
- Applications : Demonstrates affinity for sigma receptors, relevant in neurological drug discovery .
tert-Butyl 7-Amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1408075-19-3)
- Structure: Substitutes oxo with an amino group.
- Molecular Weight : 240.34 g/mol.
- Implications: The amino group enables nucleophilic reactions (e.g., amide coupling), expanding utility in peptide mimetics .
Biological Activity
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 1363381-22-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
This compound has the molecular formula and a molecular weight of 239.31 g/mol. It is characterized as a white solid, soluble in organic solvents, and requires careful handling due to its potential hazards (H315, H319, H335) .
Property | Value |
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Molecular Formula | |
Molecular Weight | 239.31 g/mol |
CAS Number | 1363381-22-9 |
Physical State | Solid |
Storage Conditions | Sealed, dry, 2-8°C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. The compound can be derived from simpler azaspiro compounds through selective oxidation and acylation methods .
Research indicates that compounds similar to this compound exhibit biological activities primarily through interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, studies have shown that azaspiro compounds can act as inhibitors of certain enzymes, affecting lipid metabolism and potentially influencing cancer cell proliferation .
Pharmacological Studies
Case Studies
- Case Study on Enzyme Inhibition : In a comparative study involving various azaspiro derivatives, this compound was shown to inhibit microbial lipase activity by up to 60%, highlighting its potential as a therapeutic agent for obesity-related conditions .
- Anticancer Activity Exploration : Several derivatives were tested against human cancer cell lines (e.g., breast and colon cancer). Results indicated that compounds structurally similar to tert-butyl 7-oxo-2-azaspiro[3.5]nonane demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential .
Q & A
Q. What are the recommended storage conditions for tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate to ensure stability?
The compound should be stored refrigerated in a tightly sealed container within a dry, well-ventilated environment. Containers must be kept upright to prevent leakage, and electrostatic buildup should be avoided during handling. Storage recommendations are based on stability studies indicating degradation risks under ambient conditions .
Q. What safety precautions are critical during laboratory handling of this spirocyclic compound?
Use nitrile gloves, a full chemical-resistant suit, and respiratory protection to avoid inhalation of vapors or dust. Gloves should be removed using proper techniques to prevent skin contact. Spills must be contained using vacuum or sweeping methods, followed by disposal via licensed waste management protocols .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is essential for confirming structural motifs like the spirocyclic ring and carbonyl groups. For example, H NMR peaks at δ 3.66–3.67 ppm correlate with protons adjacent to the spiro nitrogen, while carbonyl signals appear near δ 170 ppm in C NMR. Elemental analysis (C, H, N) further validates purity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?
SC-XRD provides angstrom-level resolution of bond lengths, angles, and torsion angles, critical for confirming spirocyclic conformation. For example, a related diazaspiro derivative (CAS 1194376-44-7) was resolved at 173 K, revealing a mean C–C bond length of 1.54 Å and an R-factor of 0.050. SHELX software (e.g., SHELXL) is recommended for refinement, leveraging its robustness in handling high-resolution data .
Q. What synthetic strategies enable functionalization of the spirocyclic core for drug discovery applications?
Reductive amination and HATU-mediated coupling are effective for introducing pharmacophores. For instance, reductive amination with 6-fluoro-1H-indole-3-carbaldehyde followed by Boc deprotection yields intermediates for amide coupling with aryl carboxylic acids, a key step in developing sigma receptor ligands or PROTACs .
Q. How do computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Density functional theory (DFT) calculations can map electrostatic potential surfaces, identifying nucleophilic sites (e.g., the carbonyl oxygen) and electrophilic regions (e.g., the spirocyclic nitrogen). Hydrogen-bonding propensity, analyzed via graph set theory (e.g., Etter’s formalism), further informs crystallization behavior and intermolecular interactions .
Q. What analytical challenges arise when assessing the compound’s stability under catalytic conditions?
High-performance liquid chromatography (HPLC) with UV detection is critical for monitoring decomposition products like CO or NO under thermal stress. For example, thermogravimetric analysis (TGA) of analogous spiro compounds shows decomposition onset near 200°C, necessitating inert atmospheres during reactions .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.